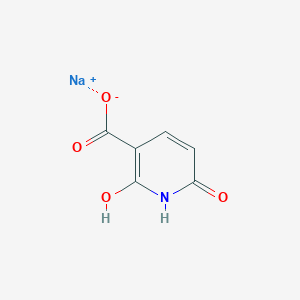

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄NNaO₄ and a molecular weight of 177.09 g/mol . This compound is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically involves terminal alkynes, isocyanates, and malonates. Copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of t-BuOLi to form dihydropyridine-3-carboxylates . This method is advantageous due to its broad scope and the ability to create three covalent bonds in one pot.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route involving copper acetylides and malonates can be scaled up for industrial applications, given the simplicity and efficiency of the reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Addition: Copper acetylides add to isocyanates to form propargylic amide species.

Electrophilic Cyclization: The propargylic amide species further reacts with malonates to form dihydropyridine-3-carboxylates.

Common Reagents and Conditions

Copper Acetylides: Used as nucleophiles in the reaction.

Isocyanates: Serve as electrophiles.

Malonates: React with the propargylic amide species.

Major Products

The major product of these reactions is dihydropyridine-3-carboxylate derivatives, which can be further modified for various applications .

Aplicaciones Científicas De Investigación

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a metallo β-lactamase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of β-lactam antibiotics and thereby restoring their efficacy . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its inhibitory effects .

Comparación Con Compuestos Similares

Similar Compounds

1,6-Dihydropyrimidine-5-carboxylic acids: These compounds are similar in structure and have been studied as xanthine oxidase inhibitors.

6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds have shown potent inhibition effects on matrix metalloproteinases.

Uniqueness

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its ability to form stable complexes with metals and its potential as a metallo β-lactamase inhibitor make it particularly valuable in medicinal chemistry .

Propiedades

Fórmula molecular |

C6H4NNaO4 |

|---|---|

Peso molecular |

177.09 g/mol |

Nombre IUPAC |

sodium;2-hydroxy-6-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C6H5NO4.Na/c8-4-2-1-3(6(10)11)5(9)7-4;/h1-2H,(H,10,11)(H2,7,8,9);/q;+1/p-1 |

Clave InChI |

IKVLZZSQZAMFSB-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=O)NC(=C1C(=O)[O-])O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13196640.png)

![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)

![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)

![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)

![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13196696.png)

![Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)

![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)